ent-Benazepril
Description
Contextualization within Angiotensin-Converting Enzyme Inhibitor Chemistry
Benazepril (B1667978) is a member of the angiotensin-converting enzyme (ACE) inhibitor class of drugs, which are pivotal in the management of hypertension and heart failure. mayoclinic.orgahajournals.org ACE inhibitors function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to vasodilation and reduced blood pressure. nih.govfrontiersin.org From a chemical standpoint, many ACE inhibitors, including benazepril, are characterized by specific structural features that enable their interaction with the ACE enzyme. frontiersin.org Benazepril is a prodrug, meaning it is administered in an inactive form and is metabolized in the body, primarily in the liver, to its active form, benazeprilat (B1667979). nih.govnih.gov Benazeprilat is a non-sulfhydryl ACE inhibitor. nih.gov The molecular structure of benazepril contains two stereogenic centers, which means it can exist as four different stereoisomers. mdpi.com However, the commercially available drug is a single enantiomer. mdpi.com
Historical Perspectives on Enantioselective Drug Discovery
The concept of chirality, or the "handedness" of molecules, is a fundamental principle in pharmacology. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. mdpi.com While they may share the same chemical formula and connectivity, their three-dimensional arrangement differs. This difference can lead to significant variations in their pharmacological and toxicological profiles, as biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com
Historically, many drugs were developed and marketed as racemic mixtures, which contain equal amounts of both enantiomers. However, it was often discovered that only one enantiomer (the eutomer) was responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. mdpi.com A tragic and well-known example is thalidomide, where one enantiomer was effective against morning sickness, while the other was teratogenic. slideshare.net This and other instances spurred a paradigm shift in drug development, leading to a greater emphasis on enantioselective synthesis and the development of single-enantiomer drugs. slideshare.net For many ACE inhibitors, it has been demonstrated that the S-enantiomer is the active form. mdpi.comtandfonline.comnih.gov
Significance of ent-Benazepril as a Stereoisomeric Research Compound
This compound is the enantiomer of the therapeutically active benazepril. As such, it serves as an invaluable tool in chemical and biological research. Its primary significance lies in its use as a reference compound in stereoselectivity studies. By comparing the activity of benazepril with that of this compound, researchers can elucidate the specific stereochemical requirements for binding to and inhibiting the angiotensin-converting enzyme.
The use of this compound allows for a deeper understanding of the structure-activity relationship of benazepril and other ACE inhibitors. It is instrumental in the development and validation of analytical methods, such as chiral chromatography, designed to separate and quantify the different stereoisomers of benazepril. researchgate.net This is crucial for quality control in the pharmaceutical industry to ensure the enantiomeric purity of the final drug product. Furthermore, this compound can be used in pharmacological studies to investigate any potential off-target effects or unique biological activities that may differ from the active enantiomer.
Interactive Data Table: Properties of Benazepril and its Active Metabolite
| Compound | Molecular Formula | Role | Mechanism of Action |
| Benazepril | C24H28N2O5 nih.gov | Prodrug nih.gov | Angiotensin-Converting Enzyme (ACE) Inhibitor nih.gov |
| Benazeprilat | --- | Active Metabolite nih.gov | Non-sulfhydryl ACE inhibitor nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCFTKFZXHTYIP-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98626-50-7, 131064-75-0 | |
| Record name | Benazepril, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CGP-42456A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENAZEPRIL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47FSF9B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BENAZEPRIL, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV52P36A9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Foundations and Chiral Properties
Enantiomeric Relationship to Benazepril (B1667978): (3R,1R)-Configuration versus (3S,1S)-Configuration
Benazepril possesses two stereogenic centers, giving rise to four possible stereoisomers. The therapeutically active form, benazepril, has the (3S,1S) configuration. Its enantiomer, ent-benazepril, is the mirror image and is defined by the (3R,1R) configuration. These two molecules are non-superimposable mirror images of each other, much like a left and right hand.
The other two possible stereoisomers are diastereomers, with (3R,1S) and (3S,1R) configurations. While benazepril is commercially available as a single enantiomer product, its enantiomer and diastereoisomers can be considered impurities. nih.gov
Table 1: Stereochemical Configurations of Benazepril Isomers
| Compound | Configuration at Benzazepine Ring | Configuration at Side Chain | Stereochemical Relationship to Benazepril |
| Benazepril | 3S | 1S | - |
| This compound | 3R | 1R | Enantiomer |
| Diastereomer 1 | 3R | 1S | Diastereomer |
| Diastereomer 2 | 3S | 1R | Diastereomer |
Chirality and its Central Role in Molecular Recognition
The concept of chirality is fundamental to understanding the biological activity of molecules like benazepril and its enantiomer. Biological systems, including enzymes and receptors, are themselves chiral, composed of L-amino acids and D-sugars. This inherent chirality means that they can differentiate between the enantiomers of a chiral drug, leading to stereoselective interactions.
The active site of the angiotensin-converting enzyme (ACE) is a highly specific, three-dimensional space. The binding of an inhibitor like benazeprilat (B1667979) (the active metabolite of benazepril) to this site is a precise lock-and-key mechanism. The specific spatial arrangement of the functional groups of the (3S,1S)-benazeprilat molecule allows for optimal interaction with the amino acid residues in the ACE active site. Conversely, the (3R,1R)-configuration of ent-benazeprilat results in a molecule with a different shape that does not fit as effectively into the chiral active site of the enzyme. This steric hindrance prevents the key interactions necessary for potent inhibition.
Impact of Absolute Stereochemistry on Biological Activity Profiles
The difference in spatial arrangement between benazepril and this compound has a dramatic impact on their biological activity. Research has shown that the (S,S) configuration of benazepril is the most potent inhibitor of the angiotensin-converting enzyme. drugbank.com The active metabolite of benazepril, benazeprilat, is a powerful inhibitor of ACE, which is responsible for converting angiotensin I to the vasoconstrictor angiotensin II. drugbank.com
In contrast, this compound is described as a less potent antihypertensive agent. stereoelectronics.org While specific quantitative data on the ACE inhibitory activity of pure this compound is not extensively detailed in publicly available literature, the established principle of stereoselectivity in ACE inhibitors strongly indicates a significantly reduced or negligible therapeutic effect. The incorrect orientation of its binding groups, due to its (3R,1R) stereochemistry, prevents it from effectively blocking the enzyme's action.
Table 2: Comparative Biological Activity of Benazepril Stereoisomers
| Stereoisomer | Configuration | ACE Inhibition Potency |
| Benazepril | (3S,1S) | High |
| This compound | (3R,1R) | Significantly Lower |
Stereoisomeric Purity as a Critical Research Parameter
The profound difference in biological activity between enantiomers underscores the critical importance of stereoisomeric purity in both pharmaceutical manufacturing and research. In the context of benazepril, this compound is considered an impurity. nih.gov Regulatory bodies worldwide have stringent requirements for the control of stereoisomeric impurities in drug substances.
For research purposes, the presence of this compound in a sample of benazepril could lead to inaccurate and misleading results. For instance, in studies investigating the potency or mechanism of action of benazepril, the presence of its less active enantiomer would effectively lower the concentration of the active compound, potentially leading to an underestimation of its true efficacy. Therefore, validated analytical methods, such as chiral high-performance liquid chromatography (HPLC), are essential to separate and quantify the different stereoisomers, ensuring the purity of the compound under investigation. nih.gov The stereochemical stability of the desired enantiomer is also a crucial factor, and studies have shown that under various stress conditions, the (S,S) enantiomer of benazepril does not readily convert to its other stereoisomers. nih.gov
Molecular Pharmacology and Target Interaction Mechanisms of Ent Benazepril
Angiotensin-Converting Enzyme (ACE) Interaction Studies
The primary mechanism of action for benazepril (B1667978), a widely used angiotensin-converting enzyme (ACE) inhibitor, is the suppression of the renin-angiotensin-aldosterone system (RAAS). hres.canovartis.comfda.gov This is achieved through the inhibition of ACE, an enzyme that converts inactive angiotensin I into the potent vasoconstrictor angiotensin II and also degrades the vasodilator bradykinin. fda.govsmpdb.cafda.gov Benazepril itself is a prodrug, which is metabolized in the liver to its active form, benazeprilat (B1667979). smpdb.canih.govdrugbank.com The therapeutic efficacy of benazepril is critically dependent on its specific stereochemistry. ptfarm.plmdpi.com The commercially available drug is the (S,S) enantiomer. ptfarm.plmdpi.comresearchgate.net Its enantiomer, ent-Benazepril, possesses the (R,R) configuration, which significantly impacts its pharmacological activity. ptfarm.pl
The stereochemical configuration of benazepril is paramount to its ACE inhibitory activity. Benazepril, with its (S,S) configuration, is the therapeutically active form, while its enantiomer, this compound, which has a (R,R) configuration, demonstrates markedly reduced potency. ptfarm.plmdpi.com Research on the optical isomers of benazepril has shown that the (S,S) configuration is the most potent in antagonizing angiotensin I-induced vasoconstriction, suggesting it is the best fit for the ACE molecule. nih.gov Studies comparing the different stereoisomers confirm that the inversion of chiral centers, as seen in this compound, significantly diminishes its ability to inhibit ACE. While specific kinetic data such as IC50 values for this compound are not widely detailed in the provided results, the qualitative consensus is that it possesses low ACE inhibition activity compared to benazepril. For instance, the active metabolite of benazepril, benazeprilat, is about 1,000 times more potent than the prodrug benazepril in inhibiting ACE in isolated rabbit aorta. nih.gov This profound difference in potency underscores the stereoselectivity of the enzyme's active site.
The reduced potency of this compound is a direct result of its stereochemistry, which leads to ineffective binding at the ACE active site due to steric hindrance. The ACE active site contains a critical zinc ion (Zn²⁺) that is essential for its catalytic function. acs.orgscholarsresearchlibrary.comproteopedia.org Successful inhibition requires the inhibitor to bind to this zinc ion and interact with specific amino acid residues in the active site's binding pockets (S1 and S2). acs.orgresearchgate.net The (S,S) configuration of benazepril allows its structure to fit optimally into the active site, facilitating strong binding interactions. nih.gov In contrast, the (R,R) configuration of this compound results in a three-dimensional shape that cannot bind effectively. This improper orientation, a consequence of its inverted stereochemistry, prevents the necessary interactions with key residues like His353, Glu384, and His513, and the zinc ion, rendering it a weak ACE inhibitor. proteopedia.org This principle of stereochemical importance is not unique to benazepril, as similar findings have been reported for other ACE inhibitors like enalapril, where the (S)-enantiomer is active and the (R)-enantiomer is not. mdpi.com
Benazepril is a prodrug that requires biotransformation to its active metabolite, benazeprilat, to exert its therapeutic effects. smpdb.canih.govdrugbank.com This conversion primarily occurs in the liver, where esterase enzymes cleave the ethyl ester group of benazepril. smpdb.cadrugbank.comcancer.gov This hydrolysis results in the formation of the diacid benazeprilat, which is a much more potent ACE inhibitor. nih.govdrugbank.com
Similarly, this compound is also a prodrug that is metabolized into its corresponding active form, ent-Benazeprilat. However, even after this conversion, the resulting ent-Benazeprilat, retaining the (R,R) stereoconfiguration, remains a significantly less potent inhibitor of ACE compared to benazeprilat. The stereochemistry of the molecule is crucial for its interaction with the enzyme, and the (R,R) configuration of ent-Benazeprilat does not allow for effective binding to the ACE active site.
| Compound | Stereochemistry | Role | Relative ACE Inhibition Potency |
|---|---|---|---|
| Benazepril | (3S,1S) | Prodrug | Low |
| Benazeprilat | (3S,1S) | Active Metabolite | High |
| This compound | (3R,1R) | Prodrug (Chiral Impurity) | Very Low |
| ent-Benazeprilat | (3R,1R) | Active Metabolite of Enantiomer | Very Low |
Inhibition of ACE by benazeprilat leads to significant alterations in the components of the Renin-Angiotensin-Aldosterone System (RAAS). cancer.govpatsnap.com By blocking the conversion of angiotensin I to angiotensin II, benazeprilat causes a decrease in plasma angiotensin II levels. fda.govpatsnap.com Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to release aldosterone (B195564), a hormone that promotes sodium and water retention. fda.govcancer.govpatsnap.com Consequently, the reduction in angiotensin II leads to decreased vasopressor activity and reduced aldosterone secretion. fda.govfda.gov This decrease in aldosterone can result in a small increase in serum potassium. fda.gov
Furthermore, angiotensin II normally exerts a negative feedback effect on renin secretion. hres.cafda.gov The reduction in angiotensin II levels following ACE inhibition removes this feedback loop, leading to an increase in plasma renin activity. hres.cafda.gov
Preclinical studies in dogs have provided a quantitative understanding of these effects. Following administration of benazepril, there is a marked and sustained inhibition of plasma ACE activity. nih.gov This leads to a substantial decrease in plasma concentrations of angiotensin II and aldosterone, while plasma renin activity increases. nih.gov These findings confirm that even in preclinical models, the primary pharmacological effect is the modulation of the RAAS cascade. nih.govresearchgate.net Given this compound's extremely low potency as an ACE inhibitor, its effects on RAAS components would be expected to be negligible compared to benazepril.
| RAAS Component | Effect of Benazepril Administration | Underlying Mechanism |
|---|---|---|
| Plasma Renin Activity | Increase | Removal of negative feedback by Angiotensin II. hres.cafda.gov |
| Angiotensin II | Decrease | Inhibition of ACE, preventing conversion from Angiotensin I. fda.govpatsnap.com |
| Aldosterone | Decrease | Reduced stimulation by Angiotensin II. fda.govcancer.gov |
Structure Activity Relationship Sar Studies of Ent Benazepril and Its Analogues
Conformational Analysis and Binding Affinity
The binding affinity of a ligand to its target protein is a cornerstone of its pharmacological activity. nih.gov This interaction is governed by various models, including the "lock and key," "induced fit," and "conformational selection" theories, all of which underscore the necessity of a precise three-dimensional fit between the ligand and the protein's active site. nih.gov
In the case of the benazepril (B1667978) scaffold, studies on its interaction with proteins like bovine serum albumin (BSA) provide insight into its general binding behavior. The binding of benazepril to BSA is characterized by a moderate binding constant (K_b) of 6.81 × 10³ M⁻¹ and a binding site number (n) of approximately 1, indicating a specific interaction, which occurs at Site I (the warfarin (B611796) binding pocket) of the albumin molecule. researchgate.net The primary forces driving this interaction are identified as van der Waals forces and hydrogen bonds. researchgate.net
However, the conformational arrangement dictated by stereochemistry is paramount for binding to the specific therapeutic target, ACE. ent-Benazepril, the (3R,1R)-enantiomer of benazepril, exhibits significantly reduced potency. This low activity is a direct consequence of its inverted stereochemistry, which results in a conformation that is unable to bind effectively to the ACE active site. The specific spatial orientation of the functional groups in the (3S,1S) isomer, benazepril, is crucial for optimal interaction with the enzyme's active site, a fit that this compound cannot achieve.
Influence of Stereochemistry on Biological Activity
Stereochemistry is a decisive factor in the biological activity of many pharmaceutical agents, as enantiomers can exhibit profound differences in their pharmacological and pharmacokinetic properties. ptfarm.plresearchgate.net ACE inhibitors are a class of drugs where stereochemical precision is essential for therapeutic efficacy. researchgate.net Benazepril contains two stereogenic centers, leading to the possibility of four stereoisomers. ptfarm.pl The therapeutically active form, benazepril, possesses the (3S,1S) configuration.
In contrast, this compound, its enantiomer, has the (3R,1R) configuration. This inversion at both chiral centers renders it a chiral impurity with markedly low ACE inhibitory potency. The diastereomeric pairs, (3R,1S) and (3S,1R), are also considered impurities. ptfarm.pl The profound impact of stereochemistry on activity underscores the principle that only one specific enantiomer fits correctly into the chiral environment of the enzyme's active site to elicit a biological response. researchgate.net Studies on other ACE inhibitors, such as enalapril, show a similar loss of efficacy for their corresponding enantiomers, further highlighting the importance of stereospecificity in this class of drugs.
The distinct physical properties of these stereoisomers allow for their separation and identification using chiral chromatography techniques.
Table 1: Comparison of Benazepril and this compound Properties This table provides a comparative overview of the stereochemical configuration and resulting ACE inhibitory activity of Benazepril and its enantiomer, this compound.
| Compound | CAS Number | Stereochemistry | ACE Inhibition Potency |
|---|---|---|---|
| Benazepril Hydrochloride | 86541-74-4 | (3S,1S) | High |
| This compound | 215447-89-5 | (3R,1R) | Low |
Data sourced from reference .
Table 2: HPLC Retention Times of Benazepril Stereoisomers This table shows the distinct retention times for the four stereoisomers of benazepril using a Chiral AGP column, demonstrating their successful analytical separation.
| Stereoisomer | Configuration | Retention Time (minutes) |
|---|---|---|
| Benazepril | S,S | 6.9 |
| This compound | R,R | 13.0 |
| Diastereoisomer 1 | S,R | 15.3 |
| Diastereoisomer 2 | R,S | 25.4 |
Data sourced from reference ptfarm.pl.
Identification of Pharmacophoric Elements
A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For ACE inhibitors, the key pharmacophoric elements are well-established and mimic the structure of the natural substrate, angiotensin I, to competitively inhibit the enzyme. These elements typically include:
A group capable of binding to the catalytic zinc ion in the ACE active site (e.g., a carboxylate, sulfhydryl, or phosphinate group). For benazepril, this is the carboxylate group of its active metabolite, benazeprilat (B1667979).
Functional groups that mimic the C-terminal carboxylate of the substrate.
Groups that form hydrogen bonds within the active site, analogous to the peptide backbone of the substrate.
A hydrophobic substituent that fits into a non-polar S1' pocket of the enzyme.
The structural framework that holds these elements in the correct spatial orientation is critical. The concept of Murcko scaffolds is useful for analyzing the core structures of drugs. acs.org Benazepril is built on a scaffold that is associated with high ACE inhibitory activity (pIC₅₀ > 8). acs.org The dramatic loss of activity seen with this compound is a classic example of an "activity cliff," where a minor structural change—in this case, an inversion of stereochemistry—leads to a large drop in biological potency. acs.org This occurs because the (3R,1R) configuration of this compound improperly orients the crucial pharmacophoric elements, preventing them from engaging with their respective binding sites within the ACE enzyme.
Computational Approaches to SAR Analysis
Computational chemistry provides powerful tools for analyzing and predicting structure-activity relationships, offering insights that can guide drug design and optimization. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that correlate the chemical structures of compounds with their biological activities. archive.orgresearchgate.net
For ACE inhibitors, machine learning-based SAR analyses have been employed to understand the complex interplay between structure and function. acs.org These approaches can analyze large datasets of compounds to identify key structural determinants of activity. For instance, scaffold analysis can reveal the relationship between a compound's core structure and its potency, while Structure-Activity Landscape Index (SALI) plots can be used to visualize and quantify activity cliffs. acs.org The stark difference in activity between benazepril and this compound provides a clear case study for such analyses, where computational models can be trained to recognize the profound impact of stereochemistry.
Furthermore, structure-guided computational methods that utilize 3D molecular fragmentation and recombination schemes can explore "SAR transfer," applying knowledge from one chemical series to another based on how they fit into a target's binding site. nih.gov These computational tools are invaluable for systematically assessing how changes in molecular geometry, such as the stereochemical inversion in this compound, influence binding affinity and ultimately, biological function.
Biotransformation and Enzymatic Pathways of Ent Benazepril
Ester Hydrolysis by Carboxylesterases (e.g., Hepatic Esterases)
Ent-Benazepril is a prodrug that requires metabolic activation to exert its therapeutic effects. patsnap.com This bioactivation occurs predominantly in the liver through the cleavage of its ester group, a reaction that transforms it into its pharmacologically active metabolite, ent-Benazeprilat. patsnap.comnih.govontosight.aidrugbank.comsmpdb.cafda.gov The primary enzymes responsible for this transformation are carboxylesterases (CE), a family of serine hydrolases. nih.govnih.govwikipedia.org
Carboxylesterases are widely distributed throughout the body but are found in high concentrations in the liver, the main site of this compound metabolism. nih.govwikipedia.orgnih.gov Specifically, human liver carboxylesterase 1 (hCE1) is considered the principal enzyme driving the hydrolysis of many prodrugs, including this compound. nih.gov The hydrolytic reaction involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. researchgate.net While the liver is the primary site, this activation also takes place to a lesser extent in other tissues such as the kidneys and in the blood. soton.ac.uk In vitro studies have confirmed that this compound is readily susceptible to enzymatic hydrolysis by porcine liver esterase (PLE), further supporting the role of these enzymes in its activation. nih.govresearchgate.net
Identification and Characterization of ent-Benazeprilat and Other Metabolites
The principal and pharmacologically active metabolite of this compound is ent-Benazeprilat. nih.govsmpdb.canih.gov This metabolite is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. drugbank.comfda.gov Chemically, ent-Benazeprilat is classified as a dicarboxylic acid and a benzazepine. nih.gov It is the major product observed following both chemical and enzymatic hydrolysis of the parent drug. nih.govresearchgate.net
Beyond the primary hydrolysis, the biotransformation of this compound involves two main pathways: the aforementioned ester hydrolysis to ent-Benazeprilat and the subsequent formation of glucuronide conjugates of both the parent compound and its active metabolite. researchgate.net Analysis of urinary excretion products reveals the metabolic profile following administration. Approximately 20% of a dose is excreted as ent-Benazeprilat, with smaller amounts appearing as this compound glucuronide (4%) and ent-Benazeprilat glucuronide (8%). fda.gov Only trace quantities of the unchanged this compound are typically found in the urine. fda.gov
Table 1: Identified Metabolites of this compound
| Metabolite | Parent Compound | Pathway of Formation | Role |
|---|---|---|---|
| ent-Benazeprilat | This compound | Ester Hydrolysis | Active Metabolite nih.govsmpdb.canih.gov |
| This compound Glucuronide | This compound | Glucuronidation | Excretion Product fda.govcaymanchem.com |
| ent-Benazeprilat Glucuronide | ent-Benazeprilat | Glucuronidation | Excretion Product drugbank.comfda.gov |
Glucuronidation Pathways of Parent Compound and Metabolites
Glucuronidation represents a significant phase II metabolic pathway for both this compound and ent-Benazeprilat. drugbank.comresearchgate.nettandfonline.com This process involves the conjugation of the compounds with glucuronic acid, a reaction that substantially increases their water solubility and facilitates their renal excretion. drugbank.comd-nb.info The resulting metabolites are identified as this compound acyl-β-D-glucuronide and ent-Benazeprilat glucuronide. fda.govcaymanchem.com The formation of these glucuronide conjugates is a key step in the clearance of the drug from the body. drugbank.comd-nb.info
Enzymatic Hydrolysis Kinetics and Mechanisms
The enzymatic conversion of this compound to ent-Benazeprilat is governed by Michaelis-Menten kinetics. nih.govresearchgate.net This has been demonstrated in in-vitro experiments using porcine liver esterase (PLE) in a buffered solution at physiological pH and temperature (pH 7.4, 37°C). nih.govresearchgate.net The kinetic parameters of this enzymatic reaction, such as K_m and V_max, can be determined through non-linear regression analysis of the experimental data. researchgate.net
The underlying catalytic mechanism for carboxylesterases is a two-step process involving a catalytic triad (B1167595) of amino acids (typically serine, histidine, and an acidic residue like glutamate (B1630785) or aspartate). researchgate.net
The first step is a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of this compound's ester bond. This forms a temporary, acylated enzyme intermediate and releases the alcohol portion of the ester. researchgate.net
In the second step, a water molecule hydrolyzes the acylated enzyme, which releases the carboxylic acid moiety (ent-Benazeprilat) and regenerates the free, active enzyme. researchgate.net
Under certain laboratory conditions, such as hydrolysis with 0.1 N sodium hydroxide, the degradation of this compound has been shown to follow pseudo-first-order kinetics. nih.gov
Table 2: Summary of Kinetic Findings for this compound Hydrolysis
| Study Type | Enzyme/Condition | Observed Kinetics | Key Findings |
|---|---|---|---|
| Enzymatic Hydrolysis | Porcine Liver Esterase (PLE) | Michaelis-Menten nih.govresearchgate.net | Confirms susceptibility to enzymatic conversion. |
| Chemical Hydrolysis | 0.1 M Hydrochloric Acid | Non-linear regression used to find k values nih.govresearchgate.net | Characterizes stability and degradation in acidic conditions. |
| Chemical Hydrolysis | 0.1 N Sodium Hydroxide | Pseudo-first-order nih.gov | Simulates metabolic pathway under basic conditions. |
Disposition Pathways in Preclinical Models
Studies in preclinical animal models, such as dogs and cats, have provided valuable insights into the disposition of this compound.
In dogs: Following oral administration, this compound is absorbed rapidly, with peak plasma levels (T_max) of the parent drug occurring at approximately 0.5 hours. noahcompendium.co.uk The systemic bioavailability is relatively low (~13%) due to a combination of incomplete absorption from the gastrointestinal tract and significant first-pass metabolism in the liver. noahcompendium.co.uk Peak plasma concentrations of the active metabolite, ent-Benazeprilat, are reached at a T_max of 1.25 hours. noahcompendium.co.uk The elimination of ent-Benazeprilat is biphasic, featuring an initial rapid phase (half-life of 1.7 hours) and a slower terminal phase (half-life of 19 hours), which is believed to represent the dissociation of the metabolite from its binding site on the ACE enzyme. noahcompendium.co.uk In dogs, excretion is divided between the biliary route (54%) and the urinary route (46%). noahcompendium.co.uk
In cats: The absorption and metabolism pattern in cats is similar, with peak this compound levels occurring within 2 hours of oral administration. noahcompendium.co.uk Bioavailability is also limited due to incomplete absorption (<30%) and first-pass metabolism. noahcompendium.co.uk The T_max for ent-Benazeprilat is approximately 2 hours. noahcompendium.co.uk The elimination half-life of the active metabolite is also biphasic, with an initial phase of 2.4 hours and a longer terminal phase of 29 hours. noahcompendium.co.uk A notable species difference is the primary route of excretion in cats, which is predominantly biliary (85%), with a smaller contribution from the urinary pathway (15%). noahcompendium.co.uk This characteristic is particularly relevant in cats with compromised renal function, as the drug's clearance is less dependent on the kidneys. veteriankey.com
Table 3: Comparative Pharmacokinetic Parameters of ent-Benazeprilat in Preclinical Models
| Parameter | Dogs | Cats |
|---|---|---|
| C_max (0.5 mg/kg dose) | 37.6 ng/mL noahcompendium.co.uk | 77.0 ng/mL noahcompendium.co.uk |
| T_max | 1.25 hours noahcompendium.co.uk | 2 hours noahcompendium.co.uk |
| Elimination Half-life (Initial) | 1.7 hours noahcompendium.co.uk | 2.4 hours noahcompendium.co.uk |
| Elimination Half-life (Terminal) | 19 hours noahcompendium.co.uk | 29 hours noahcompendium.co.uk |
| Excretion Route (Biliary) | 54% noahcompendium.co.uk | 85% noahcompendium.co.uk |
| Excretion Route (Urinary) | 46% noahcompendium.co.uk | 15% noahcompendium.co.uk |
Advanced Analytical Methodologies for Ent Benazepril Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of chiral compounds, providing the means to separate and quantify individual stereoisomers within a mixture.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess of chiral drugs. nih.govuma.esopenochem.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. openochem.org For the analysis of benazepril (B1667978) and its stereoisomers, including ent-benazepril, reversed-phase HPLC on a chiral AGP (α1-acid glycoprotein) column has proven effective. mdpi.comnih.govtandfonline.com
One established HPLC method employs a Chiral AGP column (150 x 4.0 mm, 5 µm) with a mobile phase consisting of a phosphate (B84403) buffer (pH 6.0) and methanol (B129727) in an 80:20 (v/v) ratio. nih.gov This system allows for the successful separation of the (S,S)-enantiomer from its stereoisomeric impurities. nih.gov The determination of enantiomeric excess is crucial for quality control, as it quantifies the purity of the desired enantiomer over its counterpart. openochem.orgresearchgate.net
Table 1: HPLC Conditions for Benazepril Stereoisomer Separation
| Parameter | Condition |
|---|---|
| Column | Chiral AGP, 150 x 4.0 mm, 5 µm |
| Mobile Phase | Phosphate buffer (pH 6.0) - Methanol (80:20, v/v) |
| Detection | UV Spectrophotometry |
| Application | Separation of (S,S)-benazepril from its stereoisomers |
This table summarizes a reported HPLC method for the chiral separation of benazepril isomers. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Ultra-Performance Liquid Chromatography (UPLC) offers faster and more efficient separations compared to conventional HPLC. When coupled with mass spectrometry (MS), it becomes a powerful tool for both quantification and identification. nih.govd-nb.info LC-MS/MS methods have been developed for the simultaneous determination of benazepril and its active metabolite, benazeprilat (B1667979), in biological matrices like human plasma. researchgate.net
A typical LC-MS/MS method for benazepril analysis involves using a C18 column and a mobile phase of acetonitrile (B52724) and aqueous formic acid in a gradient elution mode. researchgate.net Quantification is achieved using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), which provides high specificity and sensitivity. nih.govresearchgate.net For instance, benazepril can be monitored at m/z 425.5. researchgate.net While these methods are powerful for achiral analysis, their application in routine chiral separation of this compound is less commonly detailed in the literature, which primarily focuses on chiral HPLC for enantiomeric purity. nih.govijrpr.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the profiling of metabolites, which are the products of metabolic processes in the body. mpg.deucdavis.edu In the context of drug analysis, GC-MS can be used to identify and quantify metabolites, providing insights into the drug's metabolic pathways. researchgate.net For GC-MS analysis, compounds often require derivatization to increase their volatility and thermal stability. nih.gov
Spectroscopic Methods for Structural Elucidation and Configuration
Spectroscopic techniques are indispensable for confirming the three-dimensional structure and absolute configuration of chiral molecules like this compound.
Circular Dichroism (CD) Spectroscopy for Absolute Configuration
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to determine the absolute configuration of chiral molecules. rsc.orgunibs.it It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org The resulting CD spectrum is unique to a specific enantiomer, making it an excellent tool for assigning the absolute configuration. scribd.com
The determination of a molecule's absolute configuration by CD spectroscopy often involves comparing the experimental spectrum with that predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). unibs.it A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration (e.g., 2R,2'S,3R,3'R). unibs.it This method is invaluable in chiral drug research for confirming the stereochemistry of synthesized enantiomers and for studying their conformational properties. rsc.orgnih.gov
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the atomic positions can be generated. wikipedia.org This technique provides unambiguous proof of the molecule's absolute configuration and solid-state conformation. nih.govresearchgate.net
For complex organic molecules, obtaining a crystal structure can be challenging, especially if the compound does not readily form single crystals suitable for analysis. rsc.org In such cases, techniques like powder X-ray diffraction (PXRD), often guided by solid-state NMR and computational methods, can be employed. rsc.orgamericanpharmaceuticalreview.com The structural information from X-ray crystallography is considered the gold standard and is crucial for understanding structure-activity relationships and for the validation of other analytical methods. researchgate.net
Stability-Indicating Analytical Methods
Stability-indicating analytical methods are crucial for ensuring that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For benazepril, and by extension its enantiomer this compound, various stability-indicating methods, primarily using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been developed and validated according to International Council for Harmonisation (ICH) guidelines. innovareacademics.ininnovareacademics.in
These methods are established through forced degradation studies, where the drug substance is exposed to a range of stress conditions, including hydrolysis (acidic and alkaline), oxidation, heat, and photolysis. nih.govomicsonline.org The goal is to generate potential degradation products and demonstrate that the analytical method can effectively separate the intact drug from these degradants. nih.gov
Several studies have developed and validated stability-indicating Reverse Phase (RP)-HPLC and UPLC methods for the simultaneous estimation of benazepril hydrochloride, often in combination with other drugs like amlodipine (B1666008) or hydrochlorothiazide. nih.govomicsonline.orgscirp.org These methods demonstrate specificity, allowing for the accurate quantification of benazepril in the presence of its degradants. nih.gov For instance, a UPLC method was developed that showed benazepril to be particularly susceptible to degradation under alkali and peroxide stress conditions. innovareacademics.ininnovareacademics.in The peak purity of benazepril is often confirmed using a Photodiode Array (PDA) detector, which assesses the homogeneity of the peak and ensures no co-eluting impurities are present. nih.gov
Below is a summary of conditions used in various validated stability-indicating chromatographic methods for benazepril analysis.
| Technique | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Symmetry C18 | 750 mL DI Water, 250 mL Acetonitrile, 2 mL Octylamine; pH adjusted to 2.50 with Orthophosphoric acid (Isocratic) | 1.0 mL/min | 240 nm | scirp.org |
| RP-HPLC | Zorbax SB C18 (250 mm x 4.6 mm, 5 µm) | Phosphate buffer and Acetonitrile (65:35 v/v); pH adjusted to 7.0 | Not Specified | 240 nm | nih.gov |
| RP-HPLC | Sunfire C18 (250 x 4.6 mm, 5 µm) | Water and Methanol (55:45 v/v); pH 7 | 1.0 mL/min | 233 nm | omicsonline.org |
| UPLC | Not Specified | 0.1% Triethylamine phosphate and Methanol (25:75 v/v) | 1.0 mL/min | 236 nm | innovareacademics.ininnovareacademics.in |
The results from forced degradation studies highlight the stability profile of benazepril under various stress conditions.
| Stress Condition | Description | Outcome for Benazepril | Reference |
|---|---|---|---|
| Acid Hydrolysis | Drug exposed to acidic media (e.g., HCl) | Degradation observed. | innovareacademics.ininnovareacademics.inomicsonline.org |
| Alkali Hydrolysis | Drug exposed to basic media (e.g., NaOH) | Significant degradation observed. | innovareacademics.ininnovareacademics.inomicsonline.org |
| Oxidative Degradation | Drug exposed to an oxidizing agent (e.g., H₂O₂) | Significant degradation observed. | innovareacademics.ininnovareacademics.innih.gov |
| Thermal Degradation | Drug exposed to dry heat | Degradation observed. | nih.govomicsonline.org |
| Photolytic Degradation | Drug exposed to UV or sunlight | Degradation observed. | nih.govomicsonline.org |
Methods for Purity and Impurity Profiling (e.g., chiral impurities)
Chiral Impurities
Other Impurities
The table below lists some of the known impurities associated with benazepril.
| Impurity Name | Alternative Name / Type | Significance | Reference |
|---|---|---|---|
| This compound | Benazepril Hydrochloride - Impurity A; (3R,1R)-enantiomer | Chiral impurity with low pharmacological potency. | pharmaffiliates.com |
| Hydroxylated benazepril | Degradation/Process Impurity | An impurity formed with a hydroxyl function on the C17 carbon atom. | nih.gov |
| Benazepril Impurity-C | Process/Degradation Impurity | An impurity monitored in stability-indicating methods. | scirp.org |
| Benazepril hydrochloride impurity E | (3S)-3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid | An impurity monitored during pharmaceutical production. | ontosight.ai |
| Benazeprilat | Active Metabolite/Degradation Product | Formed by hydrolysis (de-esterification) of benazepril. Can be a degradation product. |
Computational Chemistry and Cheminformatics in Ent Benazepril Research
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ent-benazepril, docking simulations are primarily used to predict its binding mode and affinity within the active site of its biological target, the Angiotensin-Converting Enzyme (ACE).
The general procedure involves preparing the three-dimensional structures of both the ligand (ent-benazeprilat, the active metabolite) and the receptor (ACE). The crystal structure of ACE, often in complex with a known inhibitor like lisinopril, is typically obtained from the Protein Data Bank (PDB). Docking algorithms then explore various possible conformations of the ligand within the enzyme's active site, calculating a scoring function to estimate the binding affinity for each pose.
For ACE inhibitors, the binding is critically dependent on interactions with key residues in the active site and coordination with a catalytic zinc ion (Zn²⁺). Studies on various ACE inhibitors have highlighted the importance of hydrogen bonds and interactions with residues in the S1 (Ala354, Tyr523), S2 (His353, His513), and S1' pockets of the enzyme.
While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, a comparative docking analysis of the (S,S)-benazeprilat and (R,R)-benazeprilat (ent-benazeprilat) would be expected to reveal significant differences. The stereochemistry at the two chiral centers dictates the spatial orientation of the key functional groups: the carboxylate group that chelates the zinc ion, the phenylpropyl group that fits into the S1 pocket, and the peptide bond mimic. It is hypothesized that the (R,R)-configuration of ent-benazeprilat would result in a suboptimal fit within the highly stereoselective active site of ACE, leading to a lower binding affinity (less favorable docking score) compared to the clinically used (S,S)-isomer. This predicted difference in binding affinity provides a molecular basis for the observed differences in pharmacological activity.
Table 1: Hypothetical Comparative Docking Scores for Benazeprilat (B1667979) Stereoisomers
| Stereoisomer | Predicted Binding Affinity (kcal/mol) | Key Hypothetical Interactions |
|---|---|---|
| (S,S)-Benazeprilat | -9.5 to -11.0 | Strong coordination with Zn²⁺; optimal fit in S1 and S2 pockets. |
Note: The values in this table are illustrative and based on typical scores for potent vs. less active inhibitors, as specific comparative data for benazepril (B1667978) enantiomers is not available.
Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes
Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic, including the solvent, and allowing all atoms to move according to the laws of physics. nih.gov
For the ent-benazeprilat-ACE complex, an MD simulation would typically run for several hundred nanoseconds. nih.gov The primary goal would be to assess the stability of the binding pose predicted by docking. Key analyses performed on the simulation trajectory include:
Root Mean Square Deviation (RMSD): To measure the structural stability of the protein and the ligand over time. A stable complex will show the RMSD values leveling off to a plateau. nih.gov
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, revealing which residues are most affected by ligand binding.
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and receptor, which are crucial for binding affinity.
An MD simulation of the ent-benazeprilat-ACE complex, starting from its docked pose, would likely show greater instability compared to the (S,S)-isomer complex. This could manifest as a higher RMSD for the ligand, indicating it does not remain stably in the binding pocket, or the loss of key hydrogen bonds over the course of the simulation. These dynamic insights complement the static picture from docking and can provide a more robust explanation for the lower inhibitory activity of the ent-enantiomer. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Stereoisomers
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of molecules to their biological activity. nih.gov For stereoisomers, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods can quantitatively describe how the three-dimensional arrangement of atoms affects potency.
Developing a QSAR model for benazepril stereoisomers would involve the following steps:
Dataset Assembly: A series of molecules with known ACE inhibitory activities (IC₅₀ values), including (S,S)-benazepril, ent-(R,R)-benazepril, and their corresponding diastereomers ((R,S) and (S,R)), would be required. researchgate.net
Molecular Modeling and Alignment: The 3D structures of all molecules in the dataset are generated and aligned based on a common scaffold.
Descriptor Calculation: CoMFA calculates steric and electrostatic fields around the aligned molecules, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. These field values serve as the descriptors.
Model Building: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical equation correlating the descriptor values with the biological activities.
A robust 3D-QSAR model would generate contour maps indicating regions where certain properties increase or decrease activity. For benazepril stereoisomers, the model would likely show that the specific spatial location of the phenylpropyl and carboxylate groups in the (S,S)-isomer is highly favorable for activity. Conversely, the contour maps would indicate that the positions of these same groups in this compound lead to unfavorable steric interactions or poor electrostatic complementarity, thus explaining its reduced activity. Although specific QSAR studies differentiating benazepril stereoisomers are not prominent in the literature, the methodology is well-suited for this purpose. tbzmed.ac.ir
Physiologically Based Pharmacokinetic (PBPK) Modeling for Mechanistic Understanding of Disposition
Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical modeling technique for predicting the absorption, distribution, metabolism, and excretion (ADME) of chemical substances in humans and other animal species. nih.gov A PBPK model has been developed for benazepril and its active metabolite, benazeprilat, to support personalized dosing, particularly in patients with renal impairment. researchgate.net
Such a model consists of multiple compartments representing different organs and tissues connected by blood flow. The model incorporates physicochemical properties of the drug (e.g., LogP, solubility), and physiological parameters of the subject (e.g., organ volumes, blood flow rates, enzyme expression levels).
To understand the disposition of this compound, a stereoselective PBPK model would be necessary. The key difference between modeling the (S,S)-isomer and the ent-(R,R)-isomer lies in the stereoselectivity of metabolic enzymes and transporters.
Metabolism: Benazepril is a prodrug hydrolyzed by esterases, primarily in the liver, to the active benazeprilat. drugbank.com This hydrolysis can be stereoselective, meaning the rate of conversion for this compound could be different from that of the (S,S)-isomer. The PBPK model would need to incorporate isomer-specific enzyme kinetics (Vmax, Km) for this conversion.
Distribution and Elimination: The distribution into tissues and the elimination of the drug and its metabolite can be influenced by transporters, which are often stereoselective. Different tissue partition coefficients and clearance values for each enantiomer would need to be integrated into the model.
By simulating the concentration-time profiles of this compound and its potential metabolite, a PBPK model could predict its systemic exposure and identify the key factors governing its unique pharmacokinetic profile compared to the active drug. nih.gov
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to compute the electronic properties of molecules from first principles. als-journal.com These calculations provide fundamental insights into a molecule's structure, reactivity, and spectroscopic properties.
For this compound, DFT calculations can be used to determine a range of electronic properties and compare them to those of the (S,S)-isomer. While enantiomers have identical intrinsic electronic properties in an achiral environment, their electronic behavior can differ upon interaction with a chiral environment like an enzyme active site.
Key properties that can be calculated include:
Molecular Geometry Optimization: To find the most stable 3D conformation of the molecule.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding intermolecular interactions, such as those with the ACE active site.
While specific DFT studies on this compound are not readily found, such calculations would be valuable. nih.gov For instance, analyzing the MEP map of ent-benazeprilat could reveal if its charge distribution is less complementary to the electrostatic environment of the ACE active site compared to the (S,S)-isomer, providing an electronic basis for its reduced binding affinity.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| Benazepril |
| This compound |
| Benazeprilat |
| ent-Benazeprilat |
Investigational Applications and Emerging Research Directions for Ent Benazepril
Application as a Model Compound in Asymmetric Synthesis and Enzyme Catalysis Research
The synthesis of chiral drugs like benazepril (B1667978), which possesses two stereogenic centers, presents a significant challenge in maintaining enantiomeric purity. mdpi.com ent-Benazepril serves as an essential reference and model compound in the development and optimization of asymmetric synthesis strategies.
Asymmetric Synthesis:
The synthesis of benazepril often involves an asymmetric aza-Michael addition as a key step to establish the desired stereochemistry. nih.govnih.gov In this context, this compound is crucial for validating and refining these synthetic routes. For instance, a formal synthesis of benazepril hydrochloride utilizes the reaction of L-homophenylalanine ethyl ester with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester. nih.gov To synthesize this compound, the enantiomeric D-homophenylalanine ethyl ester would be used, providing a direct comparison and allowing researchers to fine-tune reaction conditions for optimal diastereoselectivity.
Key parameters that are investigated using this compound as a model include:
Catalyst Systems: Evaluating the effectiveness of various chiral catalysts, such as chirally modified Ru-BINAP complexes, in directing the stereochemical outcome of the reaction.
Solvent Effects: Studies have shown that the choice of solvent, such as polar aprotic solvents like ethyl acetate (B1210297) or toluene, can significantly influence the diastereoselectivity of the aza-Michael addition. nih.gov
Racemization Risks: this compound helps in assessing the potential for racemization under different workup conditions, particularly in acidic or basic environments, which can epimerize chiral centers.
Enzyme Catalysis:
This compound is also employed in the study of enzyme catalysis, particularly concerning hydrolases like esterases. researchgate.net Benazepril itself is a prodrug that is hydrolyzed by liver esterases to its active form, benazeprilat (B1667979). drugbank.com Investigating the enzymatic hydrolysis of this compound provides insights into the stereoselectivity of these enzymes.
A study on the enzymatic hydrolysis of benazepril hydrochloride using porcine liver esterase (PLE) demonstrated the susceptibility of the compound to enzymatic cleavage. researchgate.net Similar studies with this compound can elucidate the kinetic parameters of its hydrolysis, offering a deeper understanding of enzyme-substrate interactions and the impact of stereochemistry on metabolic pathways. researchgate.netresearchgate.net This knowledge is vital for the design of more efficient and selective biocatalytic processes for the synthesis of chiral pharmaceuticals. acs.org
Exploration of Novel Pharmacological Activities (e.g., anti-mycobacterial)
Recent research has uncovered a potential new application for benazepril, and by extension its enantiomer, beyond its established role as an ACE inhibitor. A study investigating drug repurposing identified benazepril as having anti-mycobacterial properties. biorxiv.org
Anti-Mycobacterial Activity:
In a whole-cell screening assay against Mycobacterium smegmatis and Mycobacterium tuberculosis, benazepril demonstrated inhibitory activity. biorxiv.org The study reported a 50% inhibitory concentration (IC50) of 1 mM against M. smegmatis. biorxiv.org Further investigation revealed that benazepril also inhibited the growth of the pathogenic H37Rv strain of M. tuberculosis at concentrations between 2.25 and 4.5 mM. biorxiv.org Interestingly, the active metabolite, benazeprilat, did not show activity against either mycobacterial strain. biorxiv.org This suggests that the anti-mycobacterial effect may be attributed to the parent compound, benazepril.
While the direct anti-mycobacterial activity of this compound has not been explicitly reported, these findings open up a new avenue of research. Investigating the activity of this compound against mycobacteria would be a logical next step to understand the structure-activity relationship and the stereochemical requirements for this novel pharmacological effect. Such studies could contribute to the development of new therapeutic strategies against tuberculosis, a disease for which new drugs are urgently needed. nih.gov
Mechanistic Studies on Cellular Protection in Preclinical Models
Preclinical studies have highlighted the protective effects of benazepril on various cell types, and this compound can serve as a valuable tool in dissecting the underlying mechanisms.
Cardioprotection:
One study demonstrated that benazepril hydrochloride protects against doxorubicin-induced cardiotoxicity in rat embryonic cardiac myoblast cells (H9c2). nih.gov The protective effect was attributed to the suppression of oxidative stress and apoptosis via the PI3K/Akt signaling pathway. nih.gov By comparing the effects of benazepril and this compound in such a model, researchers could determine if this cellular protection is dependent on ACE inhibition or involves other, non-canonical pathways.
Reno-protection:
In a model of diabetic nephropathy in rats, the combination of benazepril and leflunomide (B1674699) was shown to reduce renal injury by inhibiting cell apoptosis and downregulating inflammatory and fibrotic pathways. tandfonline.com The study found that the combination therapy reduced the levels of NF-κB, TGF-β, and TRPC6. tandfonline.com Utilizing this compound in similar preclinical models could help elucidate whether these protective effects are stereospecific and to what extent they are independent of the renin-angiotensin system.
Prodrug Design Principles Applied to Stereoisomeric Systems
The concept of chirality is fundamental in drug design and development, as different enantiomers of a drug can exhibit distinct pharmacological and pharmacokinetic profiles. nih.gov Benazepril is a classic example of a chiral prodrug, where the ester group is cleaved in vivo to release the active metabolite, benazeprilat. drugbank.com
The study of this compound and its corresponding active form, ent-benazeprilat, provides a valuable model for understanding the principles of prodrug design in stereoisomeric systems. Key aspects that can be investigated include:
Stereoselective Bioactivation: Comparing the rate and extent of enzymatic hydrolysis of benazepril and this compound to their respective active metabolites can reveal the stereoselectivity of the esterases involved. researchgate.net This information is crucial for designing prodrugs with optimal activation kinetics.
Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) properties of enantiomers can differ significantly. researchgate.net Comparative pharmacokinetic studies of benazepril and this compound can provide insights into how stereochemistry influences these processes, informing the design of chiral drugs with improved bioavailability and desired duration of action. nih.gov
Target Interaction: The primary pharmacological difference between benazepril and this compound lies in their affinity for the angiotensin-converting enzyme. This stark difference in activity underscores the importance of stereochemistry in drug-receptor interactions and serves as a powerful illustration for the principles of rational drug design.
Future Avenues in Chiral Drug Design and Development Research
The ongoing research into this compound and other chiral compounds continues to shape the future of drug design and development. The trend towards developing single-enantiomer drugs is driven by the potential for improved therapeutic profiles, reduced side effects, and more predictable pharmacokinetics. mdpi.compharmtech.com
Future research involving this compound is likely to focus on:
Exploring Non-Canonical Targets: As suggested by its anti-mycobacterial activity, benazepril may have off-target effects that are independent of ACE inhibition. biorxiv.org this compound is an ideal tool to investigate these potential novel mechanisms of action, which could lead to the discovery of new therapeutic applications for existing drugs.
Advanced Asymmetric Synthesis: The demand for enantiomerically pure pharmaceuticals will continue to drive innovation in asymmetric synthesis. This compound will remain a valuable model compound for developing more efficient, cost-effective, and environmentally friendly catalytic methods. academie-sciences.frgoogle.com
Personalized Medicine: A deeper understanding of how individuals metabolize different enantiomers could lead to more personalized therapeutic approaches. Studying the metabolism of this compound in diverse populations could contribute to this growing field.
Q & A
Basic Research Questions
Q. How should researchers design a bioequivalence study for ent-Benazepril hydrochloride tablets?
- Methodological Guidance : Use a randomized, two-period, two-sequence crossover design under both fasting and fed conditions to assess pharmacokinetic parameters (e.g., AUC, Cmax) of ent-Benazepril and its active metabolite, ent-Benazeprilat. Ensure adherence to regulatory guidelines for sample size calculation (e.g., 90% confidence intervals within 80–125% for AUC and Cmax) and standardized meal protocols for fed studies .
Q. What analytical methods are recommended for quantifying ent-Benazepril and its related impurities?
- Methodological Guidance : Employ reverse-phase HPLC or LC-MS/MS with UV detection (λ = 210–230 nm) for separation. Use USP Reference Standards (e.g., Benazepril Related Compound E, F, G) to validate specificity, accuracy, and precision. Optimize mobile phases (e.g., acetonitrile-phosphate buffer) to resolve stereoisomers and degradation products .
Q. How can researchers validate the stereochemical purity of ent-Benazepril during synthesis?
- Methodological Guidance : Utilize chiral chromatography (e.g., Chiralpak AD-H column) with polar organic mobile phases (e.g., ethanol/hexane) to confirm enantiomeric excess. Cross-validate with circular dichroism (CD) spectroscopy or X-ray crystallography for absolute configuration determination .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in ent-Benazepril’s pharmacokinetic data across ethnic populations?
- Methodological Guidance : Conduct population pharmacokinetic (PopPK) modeling to identify covariates (e.g., CYP3A4 polymorphisms, renal function). Use nonlinear mixed-effects models (NONMEM) to assess inter-individual variability. Validate findings with in vitro hepatocyte studies to evaluate metabolic enzyme activity differences .
Q. How can molecular docking studies elucidate ent-Benazepril’s ACE inhibition mechanism compared to its enantiomer?
- Methodological Guidance : Perform molecular dynamics simulations using ACE (PDB ID: 1O8A) to compare binding affinities. Analyze hydrogen bonding (e.g., with Glu384, His353) and hydrophobic interactions. Validate with mutagenesis studies to confirm critical residues for enantiomer selectivity .
Q. What frameworks are optimal for formulating hypotheses about ent-Benazepril’s renoprotective effects in advanced chronic kidney disease (CKD)?
- Methodological Guidance : Apply the PICO framework:
- P : Non-diabetic CKD patients (serum creatinine ≥3.1 mg/dL).
- I : ent-Benazepril 20 mg/day.
- C : Placebo.
- O : Composite endpoint (doubling serum creatinine, ESRD, death).
Use Cox proportional hazards models to assess risk reduction and mixed-effects models for longitudinal proteinuria changes .
Q. How should researchers address conflicting data on ent-Benazepril’s hemodynamic effects in hypertensive models?
- Methodological Guidance : Conduct meta-regression analysis to identify confounding variables (e.g., baseline BP, renal function). Use in vivo telemetry in rodent models to compare acute vs. chronic dosing effects. Validate with transcriptomic profiling (RNA-seq) of renal angiotensin receptors .
Q. What methodologies optimize long-term safety monitoring of ent-Benazepril in clinical trials?
- Methodological Guidance : Implement adaptive trial designs with pre-specified interim analyses (e.g., group sequential methods) to monitor adverse events (e.g., hyperkalemia, cough). Use Bayesian hierarchical models to pool safety data across phases while adjusting for covariates like age and comorbidities .
Key Methodological Considerations
- Data Contradiction Analysis : Triangulate in vitro, in vivo, and clinical data using causal inference models (e.g., directed acyclic graphs) to identify residual confounding or mechanistic outliers .
- Ethical and Feasibility Criteria : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria during hypothesis development to ensure translational relevance and compliance with institutional review boards (IRBs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
